molecular formula C10H9ClN2O B2976696 (3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile CAS No. 1013061-60-3

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile

Cat. No. B2976696
M. Wt: 208.65
InChI Key: BGWCMVGFWQHBBW-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile, commonly referred to as MCPN, is an organic compound used in various scientific research applications. It is a colorless liquid with a pungent odor, and it is soluble in most organic solvents. MCPN has a variety of uses in the lab, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research has demonstrated the use of molecular docking and quantum chemical calculations for compounds structurally related to "(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile." For instance, Viji et al. (2020) conducted a study on a compound involving molecular structure optimization, vibrational spectra analysis, and molecular docking to predict biological effects. This approach is crucial for understanding the potential interactions of chemical compounds with biological targets, thereby facilitating the design of molecules with desired biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Photophysical Properties and Interactions

Research by Lai et al. (1999) on luminescent mono- and binuclear cyclometalated platinum(II) complexes, including those with a 4-chlorophenyl group, highlights the study of fluid- and solid-state interactions. This work is significant for understanding the photophysical properties of metal complexes, which are essential for applications in light-emitting devices and sensors (Lai, Chan, Cheung, Peng, & Che, 1999).

Synthesis and Reactivity of Complex Molecules

Research on the synthesis and reactivity of complex molecules, including those with methoxime derivatives, offers insights into the development of new materials and catalysts. Khansawai et al. (1999) explored the α-substitution reactions of methoxime derivatives of alkene-carbon monoxide alternating copolymers, showcasing the versatility of these compounds in synthetic chemistry (Khansawai, Paton, & Reed, 1999).

Antimicrobial Activity

Studies have also investigated the antimicrobial activity of compounds with structural elements related to "(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile." Sivakumar et al. (2021) focused on the molecular structure, spectroscopic data, and antimicrobial activity, providing valuable information for the development of new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-methoxyiminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,7,9H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWCMVGFWQHBBW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-2-(4-chlorophenyl)-3-(methoxyimino)propanenitrile

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